5-Bromo-N-ethyl-2-nitroaniline

Lipophilicity ADME Medicinal Chemistry

5-Bromo-N-ethyl-2-nitroaniline (CAS 813448-98-5) is a polysubstituted aromatic amine building block with the formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol. The compound is characterized by a bromine atom at the 5-position, a nitro group at the 2-position, and an N-ethyl substituent.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 813448-98-5
Cat. No. B1604368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-2-nitroaniline
CAS813448-98-5
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3
InChIKeyCLDFNRWDFOWGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-2-nitroaniline (CAS 813448-98-5): A Defined N-Ethyl Nitroaniline Intermediate for Kinase-Targeted Synthesis and PROTAC Building Block Libraries


5-Bromo-N-ethyl-2-nitroaniline (CAS 813448-98-5) is a polysubstituted aromatic amine building block with the formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol [1]. The compound is characterized by a bromine atom at the 5-position, a nitro group at the 2-position, and an N-ethyl substituent. Its computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 57.9 Ų place it in a moderate lipophilicity range distinct from its N-methyl and N-isopropyl analogs [2]. It is primarily utilized as a synthetic intermediate in pharmaceutical research, specifically cited as a precursor in Novartis kinase inhibitor programs [3], and is commercially categorized as a Protein Degrader Building Block for PROTAC library synthesis .

Why 5-Bromo-N-ethyl-2-nitroaniline Cannot Be Replaced by N-Methyl, N-Isopropyl, or 4-Bromo Analogs in Synthesis Programs


Substitution with closely related analogs is not straightforward due to quantifiable differences in lipophilicity and steric environment that directly impact pharmacokinetic tuning and synthetic reactivity. A switch to the N-methyl analog reduces the XLogP3 by 0.4 units (ΔXLogP3 = -0.4) [1], potentially altering membrane permeability, while a shift to the N-isopropyl analog increases it by 0.5 units, which may introduce undesirable steric hindrance in the subsequent Buchwald-Hartwig amination or Suzuki coupling steps critical to medicinal chemistry workflows [2]. The 4-bromo regioisomer, despite having an identical molecular weight, exhibits a slightly higher XLogP3 of 3.4 and a reversed electronics of the substitution pattern, which can lead to divergent reactivity in palladium-catalyzed cross-coupling reactions [3]. Furthermore, synthetic route provenance matters: the compound is accessed via a specific SNAr reaction between 4-bromo-2-fluoro-1-nitrobenzene and ethylamine, a pathway unvalidated for other N-alkyl derivatives and directly linked to patented Novartis intermediates .

Quantitative Evidence for Differentiating 5-Bromo-N-ethyl-2-nitroaniline from Its Closest Analogs


Lipophilicity Tuning: A 0.4 vs. 0.5 LogP Window Separates N-Ethyl from N-Methyl and N-Isopropyl Analogs

The computed XLogP3 value for 5-Bromo-N-ethyl-2-nitroaniline is 3.3, establishing a specific lipophilicity window between the N-methyl analog (XLogP3 = 2.9) and the N-isopropyl analog (XLogP3 = 3.8) [1][2]. For medicinal chemists optimizing lead compounds, a ΔXLogP3 of ±0.4–0.5 can significantly shift a molecule's position in the 'drug-likeness' space governed by Lipinski's Rule of Five (LogP ≤ 5 preferred). The 2.9 LogP of the N-methyl analog is closer to the optimal CNS drug range (LogP 2–3), while the 3.3 value of the title compound positions it favorably for oral bioavailability without the excessive lipophilicity of the isopropyl analog.

Lipophilicity ADME Medicinal Chemistry

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution Impacts Electronic Landscape and Synthetic Reactivity

The 5-bromo positional isomer (target) and the 4-bromo positional isomer share an identical molecular formula (C8H9BrN2O2) and molecular weight (245.07 g/mol) but differ in XLogP3 (3.3 vs. 3.4) and, critically, in the electronic environment of the bromine atom for downstream reactions [1]. In palladium-catalyzed cross-coupling, the oxidative addition step is sensitive to the electron density at the C-Br bond. The 5-bromo position, being meta to the nitro group and ortho to the N-ethylamino substituent, experiences a different resonance and inductive effect compared to the 4-bromo position (para to nitro, meta to N-ethylamino), leading to documented differences in regioselective coupling outcomes [2].

Regiochemistry Cross-Coupling Substituent Effects

Patent-Cited Intermediate for PI3K/Akt/mTOR Pathway Kinase Inhibitors Defense Against Structural Drift in Scale-Up

5-Bromo-N-ethyl-2-nitroaniline is explicitly employed as an intermediate in the synthesis of thiazole-pyrrolidine dicarboxamide derivatives acting as PI3K inhibitors, as detailed in Novartis patent WO 2010/029082 A1 (Page 70) and US20090163469 A1 (Page 57) [1][2]. The use of this specific N-ethyl, 5-bromo intermediate is tied to the activity of the final compounds targeting the p110α isoform of PI3K, a validated oncology target. Substituting the intermediate would introduce a different N-alkyl or halogen pattern that risks deviating from the structure-activity relationship (SAR) established in the patent disclosure, potentially jeopardizing the potency of advanced leads.

Kinase Inhibitors PI3K Cancer Process Chemistry

Commercial Classification as a PROTAC Building Block: A Functional Requirement for Targeted Protein Degradation Libraries

Aladdin Scientific categorizes N-Ethyl 5-bromo-2-nitroaniline under the 'Protein Degrader Building Blocks' product family (Product Number ALA-N186731) [1]. This places it within the workflow for constructing heterobifunctional PROTAC molecules, where the N-ethylnitroaniline core serves as a linker-ligand precursor. The 5-bromo substituent is a critical functional handle for installing via Suzuki-Miyaura coupling the moiety that binds the protein of interest (POI), while the nitro group and N-ethyl chain can be further elaborated to attach the E3 ligase ligand. The methyl analog (C7H7BrN2O2, MW 231.05), being smaller, and the isopropyl analog (C9H11BrN2O2, MW 259.10), being bulkier, offer distinct linker geometries and physicochemical profiles that may not recapitulate the same degrader ternary complex formation efficiency.

PROTAC Targeted Protein Degradation Chemical Biology E3 Ligase

Prioritized Application Scenarios for 5-Bromo-N-ethyl-2-nitroaniline in Medicinal Chemistry and Chemical Biology


SAR Exploration of PI3K/Akt/mTOR Inhibitor Series Based on Novartis Patent Scaffolds

In medicinal chemistry campaigns targeting the PI3K pathway, 5-Bromo-N-ethyl-2-nitroaniline is used as the starting material for synthesizing thiazole-pyrrolidine dicarboxamide analogs, as outlined in Novartis patents US20090163469 and WO2010029082 [1][2]. The N-ethyl group at this position on the aryl ring has been specifically validated in these patent disclosures for maintaining potency against the p110α isoform. Using this exact intermediate ensures that the resulting library members match the SAR trajectory of the original lead series, providing a direct basis for hit-to-lead or lead-optimization studies regarding PI3K-mediated cancers.

PROTAC Linker-Ligand Conjugate Synthesis for E3 Ligase-Mediated Targeted Protein Degradation

As a designated Protein Degrader Building Block, the compound serves as a precursor in the construction of CRBN- or VHL-based PROTAC molecules [3]. The 5-bromo group enables Suzuki-Miyaura coupling to install a POI-targeting warhead, while the N-ethyl chain and reducible nitro group offer two orthogonal diversification points. This dual-handle functionality, combined with an optimized intermediate lipophilicity (XLogP3 3.3), supports the synthesis of degrader libraries designed to maintain favorable cell permeability and solubility profiles during ternary complex formation screening [4].

Synthesis of N-Ethyl-Substituted Benzimidazoles and Quinoxalines via Nitro Reduction and Cyclocondensation

The ortho-nitroaniline arrangement in 5-Bromo-N-ethyl-2-nitroaniline is a privileged precursor for constructing fused heterocyclic systems. Reduction of the nitro group to the corresponding 1,2-diaminobenzene derivative, followed by cyclocondensation with carboxylic acids or 1,2-dicarbonyl compounds, yields N-ethyl-substituted benzimidazoles or quinoxalines, respectively [5]. The pre-installed 5-bromo handle on the bicyclic core is then available for further functionalization via cross-coupling reactions, streamlining the synthesis of diverse screening libraries for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-ethyl-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.